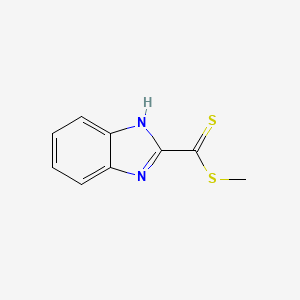

Methyl 1H-benzimidazole-2-carbodithioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77456-61-2 |

|---|---|

Molecular Formula |

C9H8N2S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

methyl 1H-benzimidazole-2-carbodithioate |

InChI |

InChI=1S/C9H8N2S2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11) |

InChI Key |

OLIUOBYUCIENSK-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)C1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 1h Benzimidazole 2 Carbodithioate and Its Analogues

Established Synthetic Pathways for the Benzimidazole (B57391) Core

The construction of the benzimidazole ring system is a well-documented area of heterocyclic chemistry, with the condensation of o-phenylenediamine (B120857) with various carbon sources being the most traditional and widely used approach. nih.gov

The Phillips-Ladenburg synthesis, a cornerstone method, involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. nih.govsemanticscholar.org This reaction is typically carried out by heating the reactants, often in the presence of a strong acid like polyphosphoric acid or under microwave irradiation to accelerate the process. semanticscholar.orgresearchgate.net The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization and dehydration to yield the 2-substituted benzimidazole. banglajol.info A variety of carboxylic acids can be employed, allowing for diverse substituents at the 2-position of the benzimidazole ring. orientjchem.orgtsijournals.com

Alternatively, aldehydes can be used as the one-carbon source in a condensation reaction with o-phenylenediamine. nih.gov This method often requires an oxidizing agent to facilitate the cyclodehydrogenation of the intermediate Schiff base. nih.goviosrjournals.org Numerous catalytic systems and reaction conditions have been developed to improve the efficiency and yield of this transformation, including the use of p-toluenesulfonic acid, metal nanoparticles, and various nanocomposites under thermal or ultrasound irradiation conditions. orientjchem.orgrsc.orgdoi.org

| Carbon Source | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic Carboxylic Acids | Ammonium Chloride (NH4Cl) | Ethanol, 80-90°C | 72-90% | semanticscholar.org |

| Aromatic Aldehydes | p-Toluenesulfonic acid (p-TsOH) | Reflux | High | orientjchem.org |

| Aromatic Aldehydes | H2O2/HCl | Acetonitrile, Room Temp. | Excellent | organic-chemistry.org |

| Aromatic Aldehydes | ZnFe2O4 Nanoparticles | Ultrasonic Irradiation | 88-92% | doi.org |

| Carboxylic Acids | Alumina-Methanesulfonic Acid (AMA) | Microwave Irradiation | Good-Excellent | researchgate.net |

Beyond the classical Phillips-Ladenburg reaction, several other strategies have been developed for constructing the benzimidazole ring. One such method involves the reductive cyclization of o-nitroanilines. semanticscholar.org For instance, the reaction of 2-nitroanilines with alcohols can be catalyzed by an iron/sulfur system, leading to the formation of 2-substituted benzimidazoles. semanticscholar.org Another approach is the intramolecular C-H amidation of N-arylamidines, which can be achieved using transition-metal-free conditions with reagents like molecular iodine. organic-chemistry.orgnih.gov

Other notable methods include:

From N-substituted formamides: Zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides serves as an effective route. organic-chemistry.org

From N-arylamidoximes: A one-pot acylation-cyclization of N-arylamidoximes provides an alternative pathway that avoids harsh acidic conditions. acs.org

From 2-iodoacetanilides: A copper-catalyzed condensation with aqueous ammonia (B1221849) can be used to form the benzimidazole ring. nih.gov

These alternative routes offer different substrate scopes and milder reaction conditions, expanding the toolkit for synthesizing diverse benzimidazole cores. nih.gov

Functionalization at the Benzimidazole C-2 Position

The C-2 position of the benzimidazole ring is a key site for introducing functionality, including the carbodithioate group. nih.govresearchgate.netrsc.org

The synthesis of benzimidazole carbodithioates is achieved by reacting a pre-formed benzimidazole with carbon disulfide (CS₂). tsijournals.comresearchgate.net This reaction typically takes place in the presence of a base, such as sodium hydroxide. tsijournals.com The base deprotonates the N-1 position of the benzimidazole, creating a nucleophilic anion. This anion then attacks the electrophilic carbon atom of carbon disulfide. tsijournals.comnih.gov

To obtain the specific methyl carbodithioate derivative, the resulting dithiocarbamate (B8719985) salt is subsequently alkylated. tsijournals.com Dimethyl sulfate (B86663) is commonly used as the methylating agent in this step. The reaction is carefully controlled, often at low temperatures, to ensure selective methylation on one of the sulfur atoms. tsijournals.com This two-step, one-pot procedure is an efficient method for preparing N-1 carbodithioate derivatives of benzimidazoles. tsijournals.comresearchgate.net

The formation of the carbodithioate group at the N-1 position follows a well-understood nucleophilic addition mechanism. nih.gov The key steps are:

Deprotonation: A base removes the acidic proton from the N-1 position of the benzimidazole ring, generating a potent benzimidazolide (B1237168) anion.

Nucleophilic Attack: The electron-rich nitrogen anion acts as a nucleophile, attacking the central carbon atom of the linear carbon disulfide molecule. This breaks one of the carbon-sulfur pi bonds, forming a dithiocarbamate anion intermediate. nih.gov

Alkylation: The dithiocarbamate anion, with its negative charge delocalized over the two sulfur atoms, then acts as a nucleophile itself. It attacks the alkylating agent (e.g., dimethyl sulfate), displacing the leaving group and forming the final S-methylated carbodithioate product. tsijournals.com

In an alternative pathway for C-2 functionalization, an N-heterocyclic carbene (NHC) can be generated from a benzimidazolium salt. This carbene, with its nucleophilic C-2 carbon, can then react directly with carbon disulfide to form a zwitterionic benzimidazolium-2-carbodithioate. researchgate.net

Derivatization at the Benzimidazole N-1 Position

The N-1 position of the benzimidazole ring is readily available for substitution, which can significantly influence the molecule's properties. acs.org The introduction of the methyl carbodithioate group, as discussed above, is itself a form of N-1 derivatization. tsijournals.com

Beyond this, a wide array of alkyl and aryl groups can be introduced at this position. Standard N-alkylation reactions, using alkyl halides in the presence of a base, are commonly employed. acs.org For instance, reacting a 2-substituted benzimidazole with different alkyl halides allows for the synthesis of a library of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org Such modifications are often pursued to enhance the lipophilicity of the molecule, which can be crucial for its biological interactions. acs.org More complex substituents, including those containing other functional groups or heterocyclic rings, can also be attached at the N-1 position to create compounds with tailored properties. nih.govresearchgate.net

N-Alkylation and N-Substitution Reactions to Yield Methyl 1H-Benzimidazole-2-carbodithioate Derivatives

The core structure of this compound is typically synthesized through a multi-step process. A common starting point is the reaction of o-phenylenediamine with carbon disulfide, often in the presence of a base like potassium hydroxide, to form 2-mercaptobenzimidazole. researchgate.net This intermediate is then reacted with a methylating agent, such as methyl iodide, to introduce the methylthio group at the 2-position, yielding 2-(methylthio)-1H-benzo[d]imidazole.

Subsequent N-alkylation or N-substitution of the benzimidazole ring is a key strategy to create a diverse library of derivatives. This reaction typically involves the deprotonation of the N-H group of the benzimidazole ring using a base, followed by the addition of an alkylating or substituting agent. A variety of bases and reaction conditions can be employed, including sodium hydride in an appropriate solvent, or phase-transfer catalysts. researchgate.net

For instance, the N-alkylation of 2-(methylthio)-1H-benzo[d]imidazole has been demonstrated with propargyl bromide to yield 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole. researchgate.net This highlights a general strategy where various alkyl halides can be used to introduce different substituents at the nitrogen atom. The choice of the alkylating agent is crucial as it determines the nature of the N-substituent, which in turn can significantly influence the properties of the final compound.

A range of N-substituted benzimidazole derivatives can be synthesized by reacting the parent benzimidazole with different functionalized halides in a basic medium. The general mechanism for N-alkylation involves the formation of a benzimidazolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Table 1: Examples of N-Alkylation Reactions of Benzimidazole Analogues This table is generated based on available data and established chemical principles.

| Starting Material | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 2-(Methylthio)-1H-benzo[d]imidazole | Propargyl bromide | Not specified | Not specified | 2-(Methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole researchgate.net |

| 2-Mercaptobenzimidazole | Methyl iodide | Not specified | Ethanol | 2-(Methylthio)-1H-benzo[d]imidazole |

| N-Alkyl-2-chloromethyl benzimidazole | Thiourea | Not specified | Ethanol/PEG-600 | N-Alkyl-2-thiomethyl benzimidazoles researchgate.net |

Impact of N-Substitution on Chemical Reactivity and Molecular Architecture

From a molecular architecture perspective, the nature of the N-substituent can introduce significant steric and electronic effects. For example, bulky alkyl groups can sterically hinder the approach of reactants to the benzimidazole core. The substituent can also introduce new functional groups that can participate in intermolecular interactions, such as hydrogen bonding or pi-stacking, which can influence the crystal packing and solid-state structure of the compound.

Furthermore, the biological properties of benzimidazole derivatives are strongly influenced by the nature of the substituent at the N-1 position. This modification can affect the molecule's lipophilicity, which in turn influences its ability to cross cell membranes and interact with biological targets.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and catalyst-mediated transformations are two such approaches that have been successfully applied to the synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scispace.comeurekaselect.com For the synthesis of benzimidazole derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods. mdpi.com

A green approach for the synthesis of N-alkyl-2-thiomethyl benzimidazoles has been developed utilizing microwave irradiation. researchgate.net This method offers a rapid and efficient alternative to traditional synthetic protocols. The use of microwave heating can lead to faster reaction rates due to the efficient and uniform heating of the reaction mixture. This technique is particularly advantageous for reactions that are slow or require high temperatures under conventional conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives This table is a representative example based on literature reports.

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of 1,2-disubstituted benzimidazoles | 60 min, 61.4% | 5 min, 99.9% | mdpi.com |

| Synthesis of N-alkyl-2-thiomethyl benzimidazoles | Several hours, moderate yield | Minutes, high yield | researchgate.net |

Catalyst-Mediated Transformations in Benzimidazole Synthesis

The use of catalysts in the synthesis of benzimidazoles offers several advantages, including milder reaction conditions, higher selectivity, and the ability to carry out transformations that are not feasible otherwise. mdpi.comresearchgate.net Various metal-based catalysts, such as cobalt and zinc, have been employed for the efficient synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.comresearchgate.net

For example, a highly efficient method for the synthesis of benzimidazoles has been developed using a Co(II)/Co(III)-mediated redox catalysis system. mdpi.com This method allows for the reaction to proceed at ambient temperature and under solvent-free conditions, making it a greener alternative to traditional methods. Similarly, Zn(L-Pro)2 has been used as a catalyst for the aerobic oxidative cyclization of o-phenylenediamine with aldehydes to produce 2-substituted benzimidazoles in high yields. researchgate.net

These catalyst-mediated approaches often proceed through different mechanistic pathways compared to non-catalyzed reactions, allowing for greater control over the reaction outcome. The reusability of some of these catalysts also adds to the economic and environmental benefits of these methods.

Advanced Characterization Techniques for Structural Elucidation of Methyl 1h Benzimidazole 2 Carbodithioate and Its Analogues

Spectroscopic Analysis

Spectroscopic techniques are pivotal in delineating the structural framework of benzimidazole (B57391) derivatives by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR Techniques (e.g., COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 1H-benzimidazole-2-carbodithioate and its analogues in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. For 2-substituted 1H-benzimidazoles, the aromatic protons typically appear as multiplets in the range of δ 7.1-7.8 ppm. The NH proton of the benzimidazole ring is often observed as a broad singlet at a downfield chemical shift, sometimes above δ 12 ppm, due to hydrogen bonding. For instance, in a series of 2-substituted benzimidazoles, the NH proton signal was recorded as a broad singlet around δ 12.04-12.80 ppm in CDCl₃. The methyl protons of the carbodithioate group in the title compound would be expected to appear as a singlet in the upfield region of the spectrum. In related 2-methyl-1H-benzimidazole, the methyl protons present as a singlet at δ 2.64 ppm in CDCl₃. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For benzimidazole derivatives, the carbon atoms of the fused benzene (B151609) ring typically resonate between δ 110 and 140 ppm. ias.ac.inmdpi.com The C2 carbon, attached to the carbodithioate group, is significantly deshielded and appears further downfield. In 2-alkyl-benzimidazoles, the C2 signal is shifted to higher frequencies by 10-15 ppm compared to the parent benzimidazole. mdpi.com For example, the ¹³C NMR spectrum of a 2-ethyl-1H-benzimidazole showed the C2 carbon at δ 157.3 ppm. rsc.org The carbon of the methyl group in the carbodithioate moiety would be expected at a much higher field.

2D-NMR Techniques (e.g., COSY): Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish correlations between coupled protons. ugm.ac.id In the context of benzimidazole analogues, ¹H-¹H COSY experiments can definitively assign the signals of the aromatic protons by showing their through-bond coupling relationships. ugm.ac.id This is particularly useful for unambiguously assigning protons in substituted benzimidazole rings. ugm.ac.id

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 2-methyl-1H-benzo[d]imidazole | CDCl₃ | 7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H) | - |

| 2-ethyl-1H-benzo[d]imidazole | CDCl₃ | 8.10 (s, 1H), 7.38 – 7.65 (m, 4H), 3.56 (dt, J = 14.7, 7.1 Hz, 2H), 2.47 (s, 6H) | 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 |

| 2-phenyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.88 (s, 1H), 8.24 – 8.14 (m, 2H), 7.64 – 7.47 (m, 5H), 7.27 – 7.15 (m, 2H) | - |

| 2-(4-Methylphenyl)-1H-benzimidazole | DMSO-d₆ | 12.83 (s, 1H), 8.08 (d, J = 8.4 Hz, 2H), 7.58 (s, 2H), 7.37 (d, J = 7.8 Hz, 2H), 7.20 (dd, J1=6.0 Hz, J2 = 3.0 Hz, 2H), 2.39 (s, 3H) | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the analysis of this compound and its analogues, the IR spectrum provides key diagnostic peaks. A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole (B134444) ring, often involved in intermolecular hydrogen bonding. orientjchem.orgresearchgate.net Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. mdpi.com

The C=N stretching vibration of the imidazole ring is typically observed in the 1620-1630 cm⁻¹ range. rsc.org For example, the IR spectrum of 2-phenyl-1H-benzimidazole shows a C=N stretch at 1626 cm⁻¹. rsc.org The C=S stretching vibration of the carbodithioate group is expected to produce a strong absorption band, typically in the range of 1050-1250 cm⁻¹. The C-S stretching vibrations would appear at lower frequencies, generally between 600 and 800 cm⁻¹. Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a more detailed assignment of the observed vibrational modes. mdpi.comresearchgate.netacs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Example |

|---|---|---|---|

| N-H (imidazole) | Stretching | 3100-3500 (broad) | 2-(2-hydroxyphenyl)-1H-Benzimidazol (3236 cm⁻¹) orientjchem.org |

| C-H (aromatic) | Stretching | 3000-3100 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (3009-3123 cm⁻¹) mdpi.com |

| C=N (imidazole) | Stretching | 1620-1630 | 2-(2-Chlorophenyl)-1H-benzimidazole (1623 cm⁻¹) rsc.org |

| C=S (dithiocarbamate) | Stretching | 1050-1250 | - |

| C-C (aromatic) | Stretching | 1400-1600 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (1421-1588 cm⁻¹) mdpi.com |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry of benzimidazole derivatives typically shows a prominent molecular ion peak (M⁺), which is often the base peak, indicating the stability of the heterocyclic ring system. researchgate.net The fragmentation of benzimidazoles can involve the loss of small molecules like HCN. journalijdr.com For 2-substituted benzimidazoles, cleavage of the bond between the C2 carbon and the substituent is a common fragmentation pathway. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This is essential for confirming the molecular formula of this compound and distinguishing it from isomers. For example, the HRMS data for 2-phenyl-1H-benzimidazole showed a calculated [M+H]⁺ of 195.0917 and a found value of 195.0916, confirming the formula C₁₃H₁₁N₂. rsc.org Modern techniques like electrospray ionization (ESI) are commonly used, often detecting the protonated molecule [M+H]⁺. nih.gov

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 2-phenyl-1H-benzimidazole | [M+H]⁺ | 195.0917 | 195.0916 |

| 2-methyl-1H-benzimidazole analogue | - | 146.0844 | 146.0847 |

| 2-ethyl-1H-benzimidazole analogue | - | 180.0454 | 180.0454 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For benzimidazole derivatives, single-crystal X-ray diffraction studies have revealed that the benzimidazole core is generally planar. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds involving the N-H group of the imidazole ring and a nitrogen atom of an adjacent molecule. researchgate.net For instance, the crystal structure of 1-methyl-2-({(1-methyl-1H-benzimidazol-2-yl)methylamino}methyl)-1H-benzimidazol-3-ium picrate shows weak π–π stacking interactions between the benzimidazole rings with centroid-centroid distances of 3.600(15) and 4.017(18) Å. nih.gov The crystal structure of this compound would reveal the precise conformation of the carbodithioate group relative to the benzimidazole ring system and detail the packing arrangement in the crystal lattice.

| Parameter | Value |

|---|---|

| Compound | 1-methyl-2-({(1-methyl-1H-benzimidazol-2-yl)methylamino}methyl)-1H-benzimidazol-3-ium picrate nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 9.4233 (5) nih.gov |

| b (Å) | 12.3523 (7) nih.gov |

| c (Å) | 12.5772 (7) nih.gov |

| α (°) | 92.007 (1) nih.gov |

| β (°) | 98.497 (1) nih.gov |

| γ (°) | 103.685 (1) nih.gov |

| Volume (ų) | 1403.07 (13) nih.gov |

| Z | 2 nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

For novel benzimidazole derivatives, elemental analysis provides crucial validation of their composition. The experimentally determined percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed molecular formula. For example, for 2-phenyl-1H-benzo[d]imidazole (C₁₃H₁₀N₂), the calculated elemental composition is C, 80.39%; H, 5.19%; N, 14.42%. The found values were C, 80.43%; H, 5.22%; N, 14.44%, which are in excellent agreement. rsc.org This technique serves as a final confirmation of the purity and elemental composition of the synthesized this compound.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 2-methyl-1H-benzo[d]imidazole rsc.org | C₈H₈N₂ | Calcd. | 72.70 | 6.10 | 21.20 |

| Found | 72.73 | 6.13 | 21.23 | ||

| 2-ethyl-1H-benzo[d]imidazole rsc.org | C₉H₁₀N₂ | Calcd. | 73.94 | 6.89 | 19.16 |

| Found | 73.97 | 6.90 | 19.18 | ||

| 2-phenyl-1H-benzo[d]imidazole rsc.org | C₁₃H₁₀N₂ | Calcd. | 80.39 | 5.19 | 14.42 |

| Found | 80.43 | 5.22 | 14.44 |

Computational and Theoretical Investigations of Methyl 1h Benzimidazole 2 Carbodithioate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 1H-benzimidazole-2-carbodithioate. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, including electronic structure and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller energy gap generally implies higher reactivity.

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Representative DFT Data for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons and the molecule's electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space and determining their relative energies.

Computational methods can be used to rotate the single bonds within the molecule, particularly the bond connecting the carbodithioate group to the benzimidazole (B57391) ring, to map out the potential energy surface. This process identifies the lowest energy conformations (global and local minima) and the energy barriers to rotation. These studies are crucial for understanding which shapes the molecule is most likely to adopt under different conditions. The comparison between computationally derived structures and those determined by X-ray crystallography can validate the theoretical models.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of chemical reactions involving this compound. It allows for the exploration of reaction pathways that may be difficult or impossible to study experimentally.

By modeling the interaction of this compound with other reactants, chemists can map out the entire course of a chemical reaction. This includes identifying the starting materials, products, any intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

DFT calculations are commonly used to locate and characterize the geometry and energy of transition states. researchgate.net The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction rate. This type of analysis is critical for understanding reaction kinetics and for designing more efficient synthetic routes. For instance, in reactions involving dithioesters, the initial attack by a nucleophile is often the rate-limiting step, a hypothesis that can be confirmed through transition state analysis. rsc.org

Chemical reactions are typically carried out in a solvent, which can have a significant impact on both the speed (kinetics) and the outcome (thermodynamics) of the reaction. Computational models can account for these solvent effects by using various solvation models, such as the Polarizable Continuum Model (PCM).

These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes the reactants, transition states, and products. By performing calculations both in the gas phase and in different solvents, researchers can gain a comprehensive understanding of the solvent's role in the reaction mechanism of this compound.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. researchsquare.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets. The process involves placing the 3D structure of the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. materialsciencejournal.org The results of a docking study can provide valuable information about the binding mode, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the binding energy, which is an indicator of the strength of the interaction. tandfonline.com Benzimidazole derivatives have been docked with various enzymes, including DNA gyrase and topoisomerase, to explore their potential as antibacterial agents. nih.govtandfonline.com

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value (Illustrative) | Description |

| Binding Affinity | -8.5 kcal/mol | An estimate of the binding free energy, with more negative values indicating stronger binding. |

| Interacting Residues | ASN 210, LYS 154 | The amino acid residues in the protein's active site that form key interactions with the ligand. |

| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the protein, which are crucial for binding specificity and strength. |

| Hydrophobic Interactions | TRP 214, PHE 158 | Van der Waals interactions between nonpolar regions of the ligand and the protein that contribute to the overall binding affinity. tandfonline.com |

Predictive Modeling for Biological Target Binding Affinity and Specificity

Predictive modeling, particularly through molecular docking, is a fundamental tool for estimating the binding affinity of a ligand to a biological target. This process computationally places a molecule into the binding site of a target protein and calculates a score, often expressed in kcal/mol, to predict the strength of the interaction. A lower binding energy value generally indicates a more stable and potent interaction.

For the benzimidazole scaffold, molecular docking has been successfully employed to predict binding affinities against a range of biological targets. For instance, studies on benzimidazole derivatives targeting the enzyme beta-tubulin, an important anthelmintic target, have shown promising results. One such study documented a 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole derivative (BI-02) exhibiting a strong binding energy of -8.50 Kcal/mol, which was more favorable than the standard drug albendazole (B1665689) (-7.0 Kcal/mol) nih.gov. Similarly, in the pursuit of new anticancer agents, a benzimidazole-triazole hybrid (compound 6b) demonstrated a very high binding affinity of -9.8 kcal/mol with the DNA gyrase B enzyme nih.gov. In another study targeting cyclooxygenase (COX) enzymes, which are involved in inflammation, benzimidazole derivatives BI3 and BI5 showed excellent docking scores of -9.572 kcal/mol and -9.122 kcal/mol against COX-1 and COX-2, respectively plantarchives.org.

These examples underscore the utility of predictive modeling in identifying potent benzimidazole-based compounds. The binding affinity scores derived from these models correlate with experimental data, such as IC50 values, which measure the concentration of a substance needed to inhibit a specific biological process by 50%. For example, benzimidazole-derived N-acylhydrazones that were identified as potent inhibitors of carbonic anhydrase-II also showed favorable docking scores, supporting the experimental findings nih.gov.

| Compound Class | Derivative Example | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Phenyl-substituted Benzimidazole | BI-02 | Beta-tubulin | -8.50 |

| Benzimidazole-Triazole Hybrid | Compound 6b | DNA Gyrase B | -9.8 |

| General Benzimidazole | Compound BI3 | COX-1 | -9.572 |

| General Benzimidazole | Compound BI5 | COX-2 | -9.122 |

| Benzimidazole Derivative | Compound 24 | Antitumor Target | -8.12 |

Analysis of Active Site Interactions and Binding Modes

Beyond simply predicting affinity, computational models provide a detailed, three-dimensional view of how a ligand like this compound fits into a protein's active site. This analysis reveals the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that anchor the ligand in place and are responsible for its biological effect.

For example, the docking of a potent benzimidazole-triazole hybrid into the active site of DNA gyrase B revealed that its high affinity was due to a crucial hydrogen bond with the amino acid residue Asp49, at a distance of 2.40 Å nih.gov. In a different study, a benzimidazole derivative (compound 24) was found to be stabilized within its target's binding pocket through hydrogen bonds with the residues Arg184 and Lys179 arabjchem.org. Similarly, a ursodeoxycholic acid benzimidazole derivative, predicted to have high affinity for human monoamine oxidase B, was shown to form hydrogen bonds with Arg-100 and Val-106 dovepress.com.

Understanding these binding modes is critical. It explains why certain derivatives are more active than others and provides a rational basis for designing new molecules with improved specificity and potency. By identifying the key amino acid residues and interaction types, chemists can modify the ligand's structure to enhance these interactions, leading to the development of more effective therapeutic agents.

| Compound Class | Biological Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Benzimidazole-Triazole Hybrid | DNA Gyrase B | Asp49 | Hydrogen Bond |

| General Benzimidazole | Antitumor Target | Arg184, Lys179 | Hydrogen Bond |

| Ursodeoxycholic Acid Benzimidazole | Human Monoamine Oxidase B | Arg-100, Val-106 | Hydrogen Bond |

| Benzimidazole-Oxothiazolidine | M. tuberculosis Transcription Inhibitor | ASN 179 | Hydrogen Bond |

In Silico Prediction of Molecular Properties Relevant to Biological Activity (e.g., Topological Polar Surface Area, Lipophilicity)

The biological activity of a compound is not solely determined by its binding affinity. Its ability to be absorbed, distributed, metabolized, and excreted (ADME) is equally important for its effectiveness as a potential drug. In silico tools are widely used to predict these properties early in the drug discovery process. Key molecular properties relevant to ADME include lipophilicity and topological polar surface area (TPSA).

Lipophilicity , often expressed as the logarithm of the partition coefficient (log P), measures how well a compound dissolves in fats and oils compared to water. This property is crucial for a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier nih.gov. The lipophilic character of various benzimidazole derivatives has been studied, and these compounds are generally considered to be among the more lipophilic heterocyclic structures nih.gov.

Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen) nih.gov. TPSA is a strong predictor of a drug's transport properties, including oral absorption and brain penetration nih.gov. A lower TPSA value is generally associated with better membrane permeability.

Computational studies on benzimidazole derivatives routinely involve the calculation of these properties. For example, in silico analysis of a series of benzimidazoles designed as anti-inflammatory agents confirmed that the compounds possessed physicochemical properties within the acceptable limits defined by Lipinski's Rule of Five, which includes considerations of log P plantarchives.org. These ADME predictions help to ensure that a compound with good binding affinity also has favorable pharmacokinetic properties, increasing its chances of becoming a successful drug.

| Compound Class / Study | Predicted Property | Relevance to Biological Activity |

|---|---|---|

| General Benzimidazole Derivatives | Lipophilicity (log P) | Governs ability to cross biological membranes. |

| General Benzimidazole Derivatives | Topological Polar Surface Area (TPSA) | Predicts oral absorption and bioavailability. |

| Antifungal Benzimidazoles | ADME Parameters | Used in QSAR models to predict antifungal activity. researchgate.net |

| Antibacterial Benzimidazoles | ADME Profile | Evaluated to ensure favorable drug-like characteristics. researchgate.net |

Pharmacological Relevance and Mechanistic Studies of Methyl 1h Benzimidazole 2 Carbodithioate

Antimicrobial Activity Research

Methyl 1H-benzimidazole-2-carbodithioate has been the subject of studies investigating its broad-spectrum antimicrobial capabilities. These investigations have systematically evaluated its inhibitory effects on a range of clinically relevant pathogens.

The compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The presence of the carbodithioate group on the benzimidazole (B57391) scaffold is considered significant for its antibacterial activity.

Studies on a series of methyl benzimidazole-1-carbodithioates, which are structurally related to the target compound, have shown efficacy against Gram-positive bacteria. Specifically, derivatives have been tested against Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus using methods like the agar (B569324) well-diffusion assay. For instance, the parent compound in one study, methyl 1H-benzo[d]imidazole-1-carbodithioate, was identified as being highly effective against all tested bacterial strains, underscoring the potential of this chemical class.

Table 1: Antibacterial Activity of Methyl Benzimidazole Carbodithioate Derivatives Against Gram-Positive Bacteria

| Bacterial Strain | Activity Level | Method |

|---|---|---|

| Staphylococcus aureus | Effective | Agar Well-Diffusion |

| Enterococcus faecalis | Effective | Agar Well-Diffusion |

| Bacillus cereus | Effective | Agar Well-Diffusion |

The antibacterial spectrum of methyl benzimidazole carbodithioates extends to Gram-negative bacteria. Research involving a series of these compounds has included testing against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The agar well-diffusion method was utilized to determine the susceptibility of these strains to the synthesized compounds. The effectiveness of these derivatives highlights their potential as broad-spectrum antibacterial agents.

Table 2: Antibacterial Activity of Methyl Benzimidazole Carbodithioate Derivatives Against Gram-Negative Bacteria

| Bacterial Strain | Activity Level | Method |

|---|---|---|

| Escherichia coli | Effective | Agar Well-Diffusion |

| Pseudomonas aeruginosa | Effective | Agar Well-Diffusion |

| Klebsiella pneumoniae | Effective | Agar Well-Diffusion |

The antifungal properties of benzimidazole derivatives are well-documented. While specific studies focusing solely on this compound against Candida albicans and Aspergillus niger are not detailed in the provided results, the broader class of benzimidazoles is known for its fungicidal properties. For example, other benzimidazole compounds have demonstrated inhibitory activity against various fungal pathogens, including species of Candida and Aspergillus.

The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential microbial life processes.

The mechanism of action for benzimidazole compounds is multifaceted. Their structural similarity to purine (B94841) nucleoside bases enables them to interact with biological macromolecules, potentially disrupting nucleic acid and protein synthesis. In fungi, a primary mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Another proposed mechanism is the binding of benzimidazoles to fungal microtubules, which arrests hyphal growth and blocks cell division by interfering with the formation of the spindle microtubules. This disruption of fundamental cellular structures and functions ultimately leads to the death of the microbial cell.

Proposed Mechanisms of Antimicrobial Action

Inhibition of Essential Microbial Enzymes or Pathways

The benzimidazole scaffold is a core component of various compounds investigated for their antimicrobial properties. Research into related structures, such as methyl 2-substituted benzimidazole-1-carbodithioates, has demonstrated notable antibacterial activity. In vitro studies on a series of these compounds, which are structural isomers of the titular compound, showed activity against several gram-positive and gram-negative bacteria. researchgate.net The antibacterial efficacy of these derivatives is typically evaluated using methods like the agar well-diffusion assay.

Other benzimidazole derivatives have also been synthesized and evaluated for their antibacterial effects against a range of pathogens, including Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli. impactfactor.org Some of these compounds have shown moderate to good activity, indicating that the benzimidazole nucleus is a promising pharmacophore for the development of new antibacterial agents. impactfactor.orgbenthamscience.com The mechanism of action is often linked to the inhibition of essential cellular processes, though specific enzyme targets can vary depending on the derivative's structure.

Anticancer Activity Research

The benzimidazole structure is a key pharmacophore in cancer research, forming the backbone of numerous compounds studied for their ability to inhibit tumor growth. nih.gov Derivatives of this class have shown potent activity across a wide range of cancer types through various mechanisms of action.

Antiproliferative Effects in Various Cancer Cell Lines (e.g., L1210, MCF-7, HT29, K562S, K562R, Dalton's lymphoma cells)

Benzimidazole derivatives have demonstrated significant antiproliferative effects against several human cancer cell lines. The breast cancer cell line MCF-7 has been a frequent subject of study, with multiple benzimidazole compounds showing potent cytotoxic activity. For instance, certain amidino benzimidazole derivatives have been shown to inhibit MCF-7 cell viability with IC50 values in the nanomolar range. nih.gov Similarly, studies on benzimidazole-chalcone and other derivatives have reported inhibitory activity against MCF-7 cells. researchgate.netwaocp.org

The colon cancer cell line HT-29 has also been used to evaluate the anticancer potential of benzimidazole compounds, which have shown inhibitory effects on cell proliferation. waocp.orgmdpi.com Research on other cell lines, such as the human leukemia cell line K562, has also been conducted, although specific data for resistant strains like K562R is less common in the reviewed literature. While direct studies on Dalton's lymphoma cells for the specific titular compound are not available, the broader class of benzimidazoles has been investigated against this cancer type.

The table below summarizes the reported antiproliferative activities of various benzimidazole derivatives against selected cancer cell lines.

| Compound Class | Cell Line | IC50 Value | Reference |

| Benzimidazole Derivative 4 | MCF-7 | 8.86 ± 1.10 µg/mL | waocp.orgnih.gov |

| Benzimidazole Derivative 2 | MCF-7 | 30.29 ± 6.39 µg/mL | waocp.orgnih.gov |

| Benzimidazole Derivative 1 | MCF-7 | 31.2 ± 4.49 µg/mL | waocp.orgnih.gov |

| 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine | MCF-7 | 4.6 nM | nih.gov |

| Benzimidazole Derivative 2 | HCT-116 (Colon) | 16.2 ± 3.85 μg/mL | waocp.orgnih.gov |

| Benzimidazole Derivative 4 | HCT-116 (Colon) | 24.08 ± 0.31 μg/mL | waocp.orgnih.gov |

| Benzimidazole Derivative 1 | HCT-116 (Colon) | 28.5 ± 2.91 μg/mL | waocp.orgnih.gov |

| 2-Aryl-1H-benzo[d]imidazole (Compound O-7) | A549 (Lung) | 0.236 ± 0.096 μM | nih.gov |

| 2-Aryl-1H-benzo[d]imidazole (Compound O-10) | A549 (Lung) | 0.622 ± 0.13 μM | nih.gov |

Molecular Mechanisms of Anticancer Action

The anticancer effects of benzimidazole derivatives are attributed to their ability to interfere with multiple crucial cellular processes.

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule polymerization. nih.gov Compounds such as nocodazole, a benzimidazol-2-yl carbamate (B1207046) derivative, interfere with the assembly of α- and β-tubulin subunits, leading to microtubule depolymerization. nih.gov This disruption of the microtubule cytoskeleton prevents the formation of a functional mitotic spindle, a critical structure for cell division. nih.gov

Consequently, the cell cycle is arrested, typically in the G2/M phase. nih.govnih.gov This cell cycle blockade can trigger downstream signaling pathways that lead to programmed cell death, or apoptosis. mdpi.com Studies on various 1H-benzimidazole derivatives have confirmed their ability to inhibit tubulin polymerization in vitro and induce G2/M arrest in cancer cells. mdpi.com

Benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and chromosome segregation. nih.govnih.gov These compounds can act as "topoisomerase poisons" by stabilizing the transient complex formed between the topoisomerase enzyme and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death. biomedpharmajournal.org

Some benzimidazole-based compounds function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. semanticscholar.org This intercalation can distort the DNA structure, interfering with the processes of replication and transcription and inhibiting the function of DNA-binding enzymes like topoisomerases. biomedpharmajournal.orgsemanticscholar.org Both topoisomerase I and topoisomerase II have been identified as targets for different benzimidazole derivatives. nih.govesisresearch.org

Certain benzimidazole derivatives have been designed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Overactivity of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers. nih.gov

Several studies have reported the discovery of benzimidazole-based compounds that act as multi-target inhibitors, simultaneously blocking the activity of EGFR and VEGFR-2. nih.govsigmaaldrich.com By binding to the ATP-binding site of these kinases, the inhibitors prevent the phosphorylation and activation of downstream signaling molecules, thereby halting the pro-proliferative and angiogenic signals that drive tumor growth. nih.govclinpgx.org For example, specific 1,2-disubstituted benzimidazoles have shown potent inhibitory activity against VEGFR-2. researchgate.net While EGFR and VEGFR are common targets, the inhibition of other kinases like RAF by benzimidazole compounds is also an area of investigation. clinpgx.org

Induction of Apoptotic Pathways (e.g., Caspase Activation, Mitochondrial ROS Production, Mitochondrial Membrane Potential Reduction)

Benzimidazole derivatives have been widely investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govjksus.org The mechanisms underlying this effect are often multifaceted and can involve the intrinsic mitochondrial pathway.

One of the key events in the initiation of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential. Studies on various 1,2,5-trisubstituted benzimidazole derivatives have demonstrated their capacity to alter the mitochondrial membrane potential in cancer cell lines. nih.gov For instance, the compound methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) has been shown to induce a loss of mitochondrial membrane potential in HeLa, HCT116, and Jurkat cells. nih.gov This depolarization of the mitochondrial membrane is a critical step that can lead to the release of pro-apoptotic factors into the cytoplasm.

The loss of mitochondrial membrane integrity is often associated with an increase in the production of mitochondrial reactive oxygen species (ROS). While direct evidence for this compound is not available, the generation of ROS is a known consequence of mitochondrial dysfunction and a common mechanism through which various anticancer agents exert their effects.

Following the disruption of the mitochondrial membrane and the release of pro-apoptotic molecules, a cascade of cysteine-aspartic proteases, known as caspases, is activated. This activation is a hallmark of apoptosis. In studies involving 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives, treatment of chronic myeloid leukemia cells led to the activation of caspase-3/7, key executioner caspases in the apoptotic pathway. nih.gov The activation of these caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Enzyme Inhibition (e.g., Dihydrofolate Reductase, Aromatase, Carbonic Anhydrases)

The benzimidazole scaffold has been identified as a privileged structure in the design of various enzyme inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for anticancer and antimicrobial therapies. Several benzimidazole derivatives have been investigated as potential DHFR inhibitors. The structural features of the benzimidazole ring allow it to interact with the active site of DHFR, thereby inhibiting its function and disrupting cellular proliferation.

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target in the treatment of hormone-dependent breast cancer. Novel benzimidazole derivatives have been synthesized and evaluated for their aromatase inhibitory activity. These compounds have shown promise in preclinical studies, suggesting that the benzimidazole scaffold can be effectively utilized to design potent aromatase inhibitors.

Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications. While direct inhibition by this compound has not been reported, compounds containing a similar benzothiazole-6-sulfonamide scaffold with a cyclic guanidine (B92328) moiety have been shown to be selective inhibitors of human carbonic anhydrase isoforms, including hCA II and hCA VII. nih.gov

Modulation of Drug Resistance Mechanisms (e.g., P-glycoprotein activity)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively transporting a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

Recent studies have shown that certain benzimidazole derivatives can overcome drug resistance. For example, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been found to inhibit the activity of P-gp in imatinib-resistant chronic myeloid leukemia cells. nih.gov By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. This suggests that this compound, as a member of the benzimidazole class, may also possess the potential to modulate P-gp activity and circumvent multidrug resistance.

Anthelmintic and Antiparasitic Activity Research

The benzimidazole class of compounds is well-established for its broad-spectrum anthelmintic and antiparasitic properties.

Efficacy Against Various Parasitic Organisms (e.g., Trypanosoma cruzi, Brugia pahangi, Litomosoides carinii)

Research has demonstrated the efficacy of benzimidazole derivatives against a range of parasitic organisms.

Trypanosoma cruzi : Novel 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their in vitro activity against epimastigotes of Trypanosoma cruzi, the causative agent of Chagas disease. nih.govetis.ee Two derivatives, in particular, demonstrated significant activity in inhibiting parasite growth. nih.gov

Brugia pahangi : The anthelmintic effects of flubendazole, a benzimidazole carbamate, have been evaluated against Brugia pahangi in animal models. nih.govnih.gov Flubendazole was found to be macrofilaricidal, meaning it is effective at killing adult worms. nih.govnih.gov

Litomosoides carinii : Studies on the in vitro activity of benzothiazole (B30560) and amoscanate (B1667255) derivatives against Litomosoides carinii have shown that these compounds can cause rapid immobilization of the adult worms. nih.gov The mechanism of this action is believed to be through the inhibition of mitochondrial-derived respiration. nih.gov

Mechanism of Parasite Growth Inhibition (e.g., Microtubule Inhibition)

A primary mechanism of action for many benzimidazole anthelmintics is the inhibition of microtubule polymerization. patsnap.com These compounds bind to the β-tubulin subunit of the parasite's microtubules, preventing their assembly into functional structures. patsnap.com Microtubules are essential for various cellular processes in parasites, including cell division, motility, and nutrient uptake. Disruption of microtubule formation leads to a cascade of downstream effects, including impaired glucose uptake, ultimately resulting in the death of the parasite. patsnap.com This selective toxicity towards parasitic tubulin over mammalian tubulin is a key factor in the therapeutic efficacy and safety of benzimidazole anthelmintics. patsnap.com

Modification of Cellular Redox Homeostasis in Parasites

Recent research has highlighted another potential mechanism of antiparasitic action for benzimidazole derivatives: the modulation of cellular redox homeostasis. In a study on 2-methyl-1H-benzimidazole-5-carbohydrazides against Trypanosoma cruzi, the most active compounds were found to alter the redox balance within the parasite. nih.gov Specifically, exposure to these compounds led to an increase in the levels of cysteine and glutathione (B108866) in the parasites. nih.gov This disruption of the parasite's delicate redox homeostasis is thought to contribute significantly to the observed decrease in parasite viability. nih.gov

Other Investigated Biological Activities (Focus on Academic Theories/Mechanisms)

Anticholinesterase Potential

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. biointerfaceresearch.comnih.gov Several benzimidazole derivatives have been evaluated for their anticholinesterase activity, demonstrating a range of potencies. biointerfaceresearch.comresearchgate.net

Theoretically, the benzimidazole nucleus can interact with the active site of cholinesterase enzymes. Molecular modeling studies on various benzimidazole derivatives suggest that the benzimidazole ring can form hydrophobic and π-π stacking interactions within the enzyme's active site gorge. nih.govsemanticscholar.org The nature and position of substituents on the benzimidazole ring play a crucial role in determining the inhibitory activity and selectivity towards either AChE or BChE. semanticscholar.org For instance, some studies have shown that specific substitutions can lead to potent and selective BChE inhibition. researchgate.netbohrium.com

While specific studies on the anticholinesterase activity of this compound are not extensively documented, the general inhibitory potential of the benzimidazole scaffold suggests that this compound could theoretically exhibit such properties. The carbodithioate group might influence its binding affinity and selectivity.

Table 1: Anticholinesterase Activity of Selected Benzimidazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-hydrazone derivative | AChE | 11.8-61.8 | biointerfaceresearch.com |

| Benzimidazole-triazole derivative 3d | AChE | 0.0319 | nih.gov |

| Benzimidazole-triazole derivative 3h | AChE | 0.0295 | nih.gov |

| N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivative 3d | BChE | Not specified, but most active in series | researchgate.net |

| Carbamate derivative 1 | BChE | 0.12 | researchgate.net |

| Carbamate derivative 7 | BChE | 0.38 | researchgate.net |

This table presents data for various benzimidazole derivatives to illustrate the general anticholinesterase potential of the chemical class. Specific data for this compound is not available.

DNA Protection Studies

The interaction of small molecules with DNA is a significant area of research, particularly in the development of anticancer and antiviral agents. Benzimidazole derivatives have been shown to interact with DNA through various mechanisms, including groove binding and intercalation, and some possess DNA cleaving or protective capabilities. The planar benzimidazole ring is thought to facilitate intercalation between DNA base pairs, while substituents can interact with the major or minor grooves of the DNA helix.

Some benzimidazole-based compounds have demonstrated the ability to protect DNA from damage. This protective effect can arise from the scavenging of reactive oxygen species (ROS) that cause oxidative damage to DNA, or by directly binding to DNA and preventing interactions with damaging agents. While direct studies on the DNA protection mechanisms of this compound are limited, the known antioxidant properties of many benzimidazole derivatives suggest a potential for DNA protection against oxidative stress.

Antiviral Properties and Putative Mechanisms

Benzimidazole derivatives have a long history of investigation as antiviral agents, with some compounds showing activity against a broad spectrum of viruses. researchgate.net The mechanisms of antiviral action are diverse and depend on the specific derivative and the virus.

One established mechanism for some benzimidazole nucleosides is the inhibition of viral RNA-dependent RNA polymerase, which is crucial for the replication of many RNA viruses. nih.gov Other benzimidazole derivatives have been found to interfere with viral entry, uncoating, or the function of other viral enzymes. For instance, certain benzimidazole compounds have been shown to inhibit the replication of human cytomegalovirus (HCMV) through mechanisms that include blocking viral DNA synthesis and processing. nih.gov Some derivatives have also shown activity against influenza virus and respiratory syncytial virus (RSV). researchgate.net

The antiviral potential of this compound has not been specifically elucidated in available literature. However, based on the broad-spectrum antiviral activity of the benzimidazole scaffold, it is plausible that this compound could exhibit inhibitory effects against certain viruses, potentially by interfering with viral replication enzymes or other essential viral processes.

Anti-inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. The benzimidazole scaffold is found in compounds with significant anti-inflammatory properties. nih.gov

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, important mediators of inflammation. plantarchives.orgfrontiersin.org Some benzimidazole derivatives have been shown to be potent and selective inhibitors of COX-2. nih.gov Additionally, some benzimidazole compounds can modulate the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting signaling pathways like NF-κB. researchgate.netresearchgate.net

While there is no specific data on the anti-inflammatory pathways modulated by this compound, the established activity of related compounds suggests it could potentially inhibit key inflammatory mediators like COX enzymes or pro-inflammatory cytokines.

Table 2: COX-2 Inhibitory Activity of Selected Benzimidazole-Thiazole Hybrids

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| Hybrid 13 | 0.075 | 142 | nih.gov |

| Hybrid 14 | 0.065 | 189 | nih.gov |

| Hybrid 15a | 0.055 | 224 | nih.gov |

| Hybrid 15b | 0.045 | 294 | nih.gov |

| Hybrid 15c | 0.050 | 252 | nih.gov |

| Hybrid 16 | 0.060 | 200 | nih.gov |

This table showcases the potent COX-2 inhibitory activity of certain benzimidazole derivatives, highlighting the anti-inflammatory potential within this class of compounds. Specific data for this compound is not available.

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Benzimidazole derivatives have been widely studied for their antioxidant properties. nih.govekb.eg

The antioxidant activity of benzimidazoles is often attributed to their ability to scavenge free radicals. nih.gov The mechanism of radical scavenging can involve hydrogen atom transfer (HAT) or single-electron transfer (SET). The presence of specific functional groups on the benzimidazole ring can significantly enhance this activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the free radical scavenging capacity of these compounds. researchgate.netmdpi.com

Another potential antioxidant mechanism is the chelation of metal ions, such as iron and copper, which can catalyze the formation of ROS. nih.govekb.eg By binding to these metal ions, benzimidazole derivatives can prevent them from participating in oxidative reactions.

Table 3: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives

| Compound | IC50 (µM) | Reference |

| 2-(1H-benzimidazol-2-yl)phenol (2) | 1974 | researchgate.net |

| 2-p-tolyl-1H-benzimidazole (3) | 773 | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole (7) | 800 | researchgate.net |

| Benzimidazole derivative 12 | 13 | researchgate.net |

| Benzimidazole derivative 13 | 12 | researchgate.net |

This table provides examples of the DPPH radical scavenging activity of various benzimidazole derivatives, indicating the antioxidant potential of this chemical family. Specific data for this compound is not available.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Methyl 1h Benzimidazole 2 Carbodithioate Analogues

Impact of Benzimidazole (B57391) Ring Substitutions on Biological Activity

The benzimidazole scaffold is a critical pharmacophore, and substitutions on its benzene (B151609) ring can significantly modulate the biological activity of Methyl 1H-benzimidazole-2-carbodithioate analogues. SAR studies have highlighted that the electronic and steric properties of substituents at the C5 and C6 positions play a pivotal role in determining the pharmacological profile. nih.govnih.gov

Research indicates that introducing electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), at these positions can enhance the antimicrobial and anticancer activities of the compounds. indexcopernicus.com For instance, a study on various 2,5-disubstituted benzimidazole derivatives demonstrated that compounds bearing a nitro group exhibited potent antitumor activity. nih.gov The position of the substituent is also crucial; for example, certain substitutions might be more favorable at C5 compared to C6, or vice-versa, depending on the target receptor or enzyme. nih.gov

The following table summarizes the impact of different substituents on the benzimidazole ring on the biological activity of related compounds.

| Substituent at C5/C6 | Observed Biological Activity | Reference Compound Class |

| Nitro (-NO₂) | Enhanced antitumor activity | 2,5-disubstituted benzimidazoles |

| Chloro (-Cl) | Potent antibacterial and antifungal activity | N-substituted 6-chloro-1H-benzimidazole derivatives |

| Methyl (-CH₃) | Moderate biological activity | 2-substituted benzimidazole derivatives |

| Unsubstituted | Baseline activity | Parent benzimidazole compounds |

This table is generated based on findings from various studies on substituted benzimidazole derivatives.

Role of the Carbodithioate Moiety in Observed Bioactivity

The carbodithioate (-CSSCH₃) group at the C2 position is a key structural feature responsible for the diverse biological activities of these compounds. This moiety is known for its ability to chelate metal ions, which is often implicated in the mechanism of action for many antimicrobial and anticancer agents. researchgate.net The sulfur atoms in the carbodithioate group can form stable complexes with essential metal ions in biological systems, thereby disrupting normal cellular processes in pathogens or cancer cells.

Studies have shown that the conversion of the benzimidazole N-H to a carbodithioate derivative significantly enhances its biological profile. A series of methyl 2-substituted benzimidazole-1-carbodithioates were synthesized and showed promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net This suggests that the carbodithioate moiety is not just a passive linker but an active contributor to the molecule's pharmacological effects.

Influence of N-1 Substituents on Pharmacological Profiles

Alkylation or substitution at the N-1 position of the benzimidazole ring is a common strategy to modify the physicochemical properties and pharmacological activity of the resulting analogues. gsconlinepress.com Introducing different substituents at this position can affect the molecule's lipophilicity, solubility, and ability to interact with biological targets.

For example, the introduction of an N-alkyl group can lead to compounds with significant bactericidal effects. researchgate.net One study found that N-alkylation of 2-(benzylthio)methyl-1H-benzimidazole derivatives with groups like phenyl, methyl, and -CH₂OH resulted in potent activity against Escherichia coli and Staphylococcus aureus. gsconlinepress.comresearchgate.net The nature of the N-1 substituent can fine-tune the biological activity, with different groups favoring different types of interactions with target enzymes or receptors. This highlights the importance of the N-1 position as a key site for structural modification in the design of new bioactive agents. nih.gov

Design Strategies for Enhanced Potency and Selectivity

The rational design of more potent and selective this compound analogues is guided by the principles derived from SAR studies. rroij.com Key strategies involve the targeted modification of the benzimidazole ring, the carbodithioate moiety, and the N-1 position to optimize interactions with specific biological targets.

One common approach is to introduce functional groups that can form specific hydrogen bonds or hydrophobic interactions with the active site of a target enzyme. For instance, if the target has a well-defined hydrophobic pocket, introducing a lipophilic substituent on the benzimidazole ring could enhance binding and, consequently, potency.

Selectivity is another critical aspect of drug design. To achieve selectivity, medicinal chemists often design molecules that exploit subtle differences between the target enzyme and other related enzymes in the body. This can be achieved by fine-tuning the size, shape, and electronic properties of the substituents on the benzimidazole scaffold. rroij.com Computational methods, such as molecular docking, are often employed to predict how different analogues will bind to the target and to guide the synthetic efforts toward the most promising candidates.

Hybridization with Other Pharmacophores (e.g., 1,2,3-triazole) for Novel Bioactive Compounds

Pharmacophore hybridization is a powerful strategy in drug discovery that involves combining two or more distinct pharmacophoric units into a single molecule to create a new hybrid compound with enhanced or novel biological activities. In the context of this compound analogues, hybridization with other heterocyclic systems, such as 1,2,3-triazole, has proven to be a fruitful approach. tandfonline.comnih.govnih.gov

The 1,2,3-triazole ring is a well-known pharmacophore that is often used as a linker or as an active component in various therapeutic agents. The synthesis of benzimidazole-1,2,3-triazole hybrids has been achieved through "click chemistry," a highly efficient and versatile set of reactions. tandfonline.comresearchgate.net These hybrid molecules have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. nih.govresearchgate.net For example, some benzimidazole-triazole hybrids have shown promising cytotoxicity against various human cancer cell lines. nih.govresearchgate.net This strategy allows for the creation of structurally diverse libraries of compounds for biological screening. researchgate.netnih.gov

Development of Metal Complexes of Carbodithioate Ligands with Potential Biological Activities

The carbodithioate moiety is an excellent ligand for forming stable complexes with a variety of transition metal ions, such as copper(II), zinc(II), and nickel(II). nih.govnih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand. uj.ac.zamdpi.com This enhancement is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, allowing for easier penetration through the lipid membranes of cells. mdpi.com

The synthesis of metal complexes from benzimidazole-derived carbodithioate ligands has been reported, and these complexes have been evaluated for their antimicrobial and anticancer properties. banglajol.inforesearchgate.netresearchgate.net For example, copper(II) complexes of benzimidazole derivatives have shown significant antimicrobial activity. mdpi.comnih.govekb.eg The geometry and nature of the metal ion, as well as the substituents on the benzimidazole ring, all play a role in determining the biological activity of the final complex. nih.govresearchgate.netnih.gov This area of research continues to be a promising avenue for the development of novel metallodrugs.

Future Directions and Research Perspectives for Methyl 1h Benzimidazole 2 Carbodithioate

Exploration of Novel and Efficient Synthetic Routes for Analogues

The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes under harsh conditions. nih.govresearchgate.net However, recent advancements have focused on developing more efficient and environmentally friendly methods. Future research will likely prioritize the exploration of novel synthetic strategies for analogues of Methyl 1H-benzimidazole-2-carbodithioate.

Key areas of exploration include:

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for 1,2-disubstituted benzimidazoles. mdpi.com Applying this method to the synthesis of carbodithioate analogues could offer a rapid and efficient route to a diverse library of compounds.

Green Chemistry Approaches: The use of eco-friendly catalysts and solvents is a growing trend in chemical synthesis. mdpi.com Research into catalysts like ZnO nanoparticles and the use of greener solvents will be crucial for developing sustainable synthetic methods. researchgate.netsemanticscholar.org

One-pot synthesis: Streamlining synthetic processes through one-pot reactions, where multiple steps are carried out in the same reaction vessel, can improve efficiency and reduce waste. researchgate.net Developing such methods for the synthesis of complex benzimidazole-2-carbodithioate analogues will be a significant step forward.

A comparative table of conventional versus modern synthetic approaches is presented below:

| Feature | Conventional Synthesis | Modern Synthetic Routes |

| Reaction Conditions | Harsh (e.g., strong acids, high temperatures) | Milder (e.g., room temperature, microwave irradiation) mdpi.commdpi.com |

| Catalysts | Often requires stoichiometric amounts of reagents | Catalytic amounts of efficient and reusable catalysts (e.g., ZnO NPs, Er(OTf)3) mdpi.comresearchgate.net |

| Reaction Time | Long (hours to days) | Short (minutes to a few hours) mdpi.com |

| Yields | Variable | Generally high to excellent mdpi.com |

| Environmental Impact | Often generates significant waste | More environmentally benign mdpi.com |

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery, enabling the rational design and optimization of lead compounds. sysrevpharm.orgbeilstein-journals.org For this compound analogues, advanced computational approaches will play a pivotal role in predicting their biological activity and optimizing their pharmacokinetic properties.

Future computational studies will likely focus on:

Molecular Docking: These studies predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govmdpi.com For benzimidazole analogues, docking studies can help identify potential biological targets and guide the design of more potent inhibitors. For instance, docking studies have been used to investigate the binding of benzimidazole derivatives to DNA gyrase B. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. beilstein-journals.org Developing robust QSAR models for benzimidazole-2-carbodithioate analogues will facilitate the prediction of activity for newly designed compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles. nih.gov Early-stage ADMET prediction can help to de-risk drug development by flagging potential liabilities.

A summary of computational approaches and their applications is provided in the table below:

| Computational Approach | Application in Drug Design |

| Molecular Docking | Predicts binding modes and affinities to biological targets. beilstein-journals.orgnih.gov |

| QSAR | Establishes relationships between chemical structure and biological activity. beilstein-journals.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of ligand-protein complexes over time. beilstein-journals.org |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov |

Deeper Elucidation of Molecular Mechanisms and Target Identification

While benzimidazole derivatives are known to exhibit a wide range of biological activities, the precise molecular mechanisms of action for many analogues, including this compound, remain to be fully elucidated. researchgate.netisca.me Future research will need to focus on identifying the specific cellular targets and pathways modulated by these compounds.

Key research avenues include:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the protein targets of active benzimidazole-2-carbodithioate analogues.